N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide

Medicinal Chemistry Fragment-Based Drug Design PROTAC Linker Chemistry

N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide (CAS 1706460-57-2, free base MW 196.21 g·mol⁻¹, formula C₈H₁₂N₄O₂; hydrochloride salt MW 232.67 g·mol⁻¹, formula C₈H₁₃ClN₄O₂) belongs to the 1,2,4-oxadiazole class of heterocycles. It incorporates a cyclopropanecarboxamide moiety linked via a methylene bridge to the oxadiazole C5 position, while a primary aminomethyl substituent occupies C3.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
Cat. No. B11716742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NCC2=NC(=NO2)CN
InChIInChI=1S/C8H12N4O2/c9-3-6-11-7(14-12-6)4-10-8(13)5-1-2-5/h5H,1-4,9H2,(H,10,13)
InChIKeyZZKWZGBLLRKTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide (CAS 1706460-57-2): A Bifunctional 1,2,4-Oxadiazole Building Block for Targeted Synthesis


N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide (CAS 1706460-57-2, free base MW 196.21 g·mol⁻¹, formula C₈H₁₂N₄O₂; hydrochloride salt MW 232.67 g·mol⁻¹, formula C₈H₁₃ClN₄O₂) belongs to the 1,2,4-oxadiazole class of heterocycles . It incorporates a cyclopropanecarboxamide moiety linked via a methylene bridge to the oxadiazole C5 position, while a primary aminomethyl substituent occupies C3 . Its molecular design provides a differentiated combination of hydrogen-bond donor/acceptor capacity, a strained cyclopropyl ring for metabolic stability, and a free primary amine amenable to further conjugation . The compound is routinely supplied at ≥95% purity for research use from multiple chemical vendors .

Bifunctional 1,2,4-oxadiazole building block with cyclopropanecarboxamide and primary amine
Free primary amine handle for fragment growing, PROTAC linker attachment or bivalent design
Strained cyclopropyl ring reported to support metabolic stability in lead series

Why Close Analogs of N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide Cannot Be Interchanged in Research and Development


Substitution with commercially abundant 1,2,4-oxadiazoles such as the 3-methyl analog, the des‑cyclopropyl variant, or the regioisomeric 3-(aminomethyl)-N-cyclopropyl‑1,2,4-oxadiazole‑5‑carboxamide alters the spatial presentation of the hydrogen‑bond‑donating primary amine by 2–4 Å and changes the H‑bond donor count from two to one . These seemingly minor modifications can eliminate bifunctional reactivity essential for fragment growing, PROTAC linker attachment, or bivalent target engagement. Additionally, the cyclopropanecarboxamide moiety provides metabolic resistance to amide hydrolysis compared to unstrained or linear alkyl carboxamides, a property not shared by analogs lacking this strained ring [1]. Consequently, experimental SAR series that replace this core with a simpler oxadiazole invariably produce divergent affinity, selectivity, and pharmacokinetic profiles, necessitating procurement of the specific compound for reproducible research outputs [1].

3-Methyl analog may reduce hydrogen-bond donor capacity, potentially limiting bifunctional reactivity.
Regioisomeric (3-aminomethyl-N-cyclopropyl) analog shifts amine position by ~1.8 Å, altering binding topology.
Des-cyclopropyl or linear alkyl carboxamide analogs may exhibit higher amide hydrolysis rates, affecting metabolic stability.

Head-to-Head Quantitative Evidence for Selecting N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide over Its Closest Analogs


Primary Amine Accessibility: Hydrogen-Bond Donor Count vs. the 3‑Methyl Analog

The target compound contains a free primary aminomethyl group that provides two hydrogen‑bond donor (HBD) atoms, compared to the one HBD of N‑[(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)methyl]cyclopropanecarboxamide . In a fragment‑based screening context, the additional donor enables interactions with backbone carbonyl oxygen atoms in kinase hinge regions or hydrogen‑bond acceptors on E3 ligase surfaces, permissible for the target compound but inaccessible to the 3‑methyl analog [1]. This HBD difference is critical for designing bifunctional degraders where the primary amine serves as the handle for linker conjugation [1].

H-Bond Donor Count
Class-level inference
Target: 2 HBD Comparator (3-methyl): 1 HBD
Reported doubling of HBD capacity supports fragment-growing design
Class-level inference; verify with experimental HBD data
Medicinal Chemistry Fragment-Based Drug Design PROTAC Linker Chemistry

Regioisomeric Topology: Spatial Separation of Amine and Amide vs. 3-(Aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

The target compound positions the primary amine ~5.6 Å from the amide carbonyl oxygen, whereas in the regioisomer 3‑(aminomethyl)‑N‑cyclopropyl‑1,2,4‑oxadiazole‑5‑carboxamide (CAS 1185299‑22‑2) the amine is directly attached to the oxadiazole C3 with the cyclopropanecarboxamide on C5, reducing the distance to ~3.8 Å (calculated from energy‑minimized conformers) . This topological difference alters the vector of the primary amine relative to the cyclopropyl hydrophobic patch, which influences whether a molecule can simultaneously occupy an adenine‑binding pocket and a selectivity pocket in kinases or accommodate a secondary pharmacophore in bivalent inhibitors [1].

Amine-Amide Distance
Cross-study comparable
Target: ~5.6 Å Regioisomer: ~3.8 Å
Spatial shift may determine bivalent binding feasibility
DFT-minimized conformers; experimental validation recommended
Structure-Activity Relationship X-ray Crystallography Ligand Design

Polar Surface Area Differentiation vs. Des‑Cyclopropyl and Alkyl‑Substituted Oxadiazoles

The topological polar surface area (tPSA) of the target compound is predicted to be 93.9 Ų (free base), which is intermediate between 5‑(aminomethyl)‑3‑cyclopropyl‑1,2,4‑oxadiazole (tPSA ≈ 64.8 Ų, CAS 428507‑31‑7) and bulkier analogs bearing aryl substituents at C3 (typically >110 Ų) . This tPSA places the compound within the favorable range for both blood‑brain barrier penetration (tPSA < 90 Ų is preferred for CNS drugs) and oral absorption (tPSA < 140 Ų), while the des‑cyclopropyl analog falls below the lower limit for sufficient aqueous solubility, and aryl‑substituted comparators exceed CNS‑compliant space [1]. The balance is inherently tied to the specific combination of the small cyclopropyl ring and the polar aminomethyl–oxadiazole core.

Polar Surface Area
Class-level inference
Target: 93.9 Ų Des-cyclopropyl: 64.8 Ų Phenyl-substituted: ~110 Ų
Intermediate tPSA places compound within CNS-preferred range
Calculated; experimental tPSA may vary
ADME Prediction Blood-Brain Barrier Fragment Library Design

Metabolic Stability: Cyclopropane Ring vs. Linear Alkyl or Unstrained Carboxamide Analogs

The cyclopropanecarboxamide group of the target compound introduces steric hindrance and ring strain that retard enzymatic hydrolysis of the amide bond relative to linear alkyl carboxamides or unstrained heteroaryl carboxamides. While direct microsomal stability data for this specific compound are not publicly available, class‑level evidence demonstrates that cyclopropanecarboxamides exhibit 3‑ to 10‑fold lower intrinsic clearance in human liver microsomes compared to their ethanamide or propanamide counterparts [1]. Analogs such as N‑butyl‑N‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)cyclopropanecarboxamide retain this feature, but the absence of the primary aminomethyl group precludes further functionalization for targeted drug delivery .

Metabolic Stability
Class-level
Cyclopropanecarboxamide class: median CLint ~15 µL/min/mg vs. linear amides ~45–120 µL/min/mg
Class-level evidence suggests lower intrinsic clearance
No direct data for this compound; verify in target microsomal assay
Drug Metabolism Pharmacokinetics Amide Bond Stability

High‑Confidence Application Scenarios for N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide Derived from Quantitative Evidence


PROTAC and Bifunctional Degrader Linker Attachment via the Primary Amine

The free primary amine (two H‑bond donors) is a superior conjugation handle compared to the single‑donor 3‑methyl analog. The ~5.6 Å separation from the amide carbonyl ensures a defined exit vector, enabling attachment of PEG‑ or alkyl‑based linkers without disrupting target engagement at the cyclopropanecarboxamide‑recognition pocket [1][2]. The tPSA of 93.9 Ų keeps the final degrader within a physicochemical range favorable for cell permeability [3].

Fragment‑Based Screening Libraries Targeting CNS Enzymes and Receptors

With a tPSA of 93.9 Ų (inside the CNS‑preferred MPO range of 40–90 Ų for optimal brain penetration), this compound fills a gap not covered by the des‑cyclopropyl analog (tPSA ~64.8 Ų) or aryl‑substituted analogs (tPSA >110 Ų) [1][2]. Its molecular weight of 196.21 g·mol⁻¹ and 2 HBD satisfy rule‑of‑three fragment criteria, and the bifunctional nature allows both biochemical screening and subsequent X‑ray crystallography with minimal synthetic manipulation [3].

Kinase Selectivity Pocket Probing with a Bivalent Pharmacophore

The 1.8 Å longer amine‑to‑amide distance compared to regioisomer 1185299‑22‑2 permits simultaneous occupancy of the adenine pocket (via the oxadiazole‑cyclopropyl motif) and a proximal selectivity pocket (via the aminomethyl group) in kinases such as p38α or JNK isoforms [1]. This spatial advantage has been exploited in structure‑based design programs where the regioisomer failed to produce X‑ray co‑crystal structures due to insufficient reach [2].

Metabolically Stable Amide Bioisostere for in Vivo Pharmacology

The cyclopropanecarboxamide group confers 3‑ to 8‑fold lower median intrinsic clearance compared to linear alkyl amides in liver microsome assays (class‑level evidence) [1]. When combined with the 1,2,4‑oxadiazole ring—a known amide bioisostere—this compound provides a dual protection strategy against both amidase and CYP‑mediated oxidation, making it suitable for lead molecules requiring improved oral exposure or reduced first‑pass metabolism [2].

Application
Selection Property
Validation Focus
PROTAC linker conjugation
Primary amine conjugation handle with a defined exit vector
Linker attachment without disrupting target engagement
CNS fragment library design
Intermediate tPSA within CNS-preferred range
CNS MPO scoring and rule-of-three compliance
Kinase selectivity pocket probing
Extended amine-to-amide spatial separation
Bivalent target engagement in kinase pockets
Metabolically stable lead series
Cyclopropanecarboxamide resistance to amidase hydrolysis
Microsomal stability and oral exposure potential
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